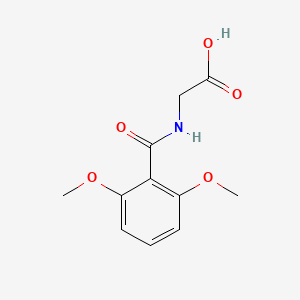

Glycine, N-(2,6-dimethoxybenzoyl)-

Description

Glycine, N-(2,6-dimethoxybenzoyl)- is a glycine derivative where the amino group is acylated with a 2,6-dimethoxybenzoyl moiety.

Properties

CAS No. |

51579-21-6 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2-[(2,6-dimethoxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO5/c1-16-7-4-3-5-8(17-2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

InChI Key |

QVMMNMPLSVFWOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Glycine with 2,6-Dimethoxybenzoyl Chloride

The most straightforward method involves reacting glycine with 2,6-dimethoxybenzoyl chloride under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic acyl substitution (Figure 1):

- Dissolve glycine (1.0 equiv) in 10% aqueous NaOH.

- Add 2,6-dimethoxybenzoyl chloride (1.2 equiv) dropwise at 0–5°C.

- Stir for 4–6 hours at room temperature.

- Acidify with HCl to pH 2–3, inducing precipitation.

- Filter and recrystallize from ethanol/water (yield: 65–72%).

Optimization Notes :

- Excess acyl chloride improves conversion but requires careful pH control to minimize hydrolysis.

- Lower temperatures reduce side reactions but prolong reaction time.

Table 1 : Reaction Conditions and Yields for Direct Acylation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 0–25 | 0–5 | 72 |

| Molar Ratio (Acyl Chloride:Glycine) | 1.0–1.5 | 1.2 | 68 |

| Reaction Time (h) | 2–8 | 6 | 70 |

Coupling Agent-Mediated Synthesis

To avoid acyl chloride preparation, carbodiimide-based coupling agents (e.g., EDC/HOBt) enable direct condensation between 2,6-dimethoxybenzoic acid and glycine:

- Activate 2,6-dimethoxybenzoic acid (1.0 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF.

- Add glycine (1.2 equiv) and stir at room temperature for 12–16 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 78–85%).

Advantages :

- Bypasses hazardous acyl chloride synthesis.

- Higher yields due to milder conditions.

Table 2 : Comparison of Coupling Agents

| Coupling System | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 14 | 85 | 98 |

| DCC/DMAP | CH$$ _2$$Cl$$ _2$$ | 18 | 80 | 95 |

| HATU/DIEA | DMF | 10 | 88 | 97 |

Solid-Phase Synthesis for High-Purity Applications

Adapting methods from peptide chemistry, solid-phase synthesis offers precise control over reaction stoichiometry:

Procedure :

- Load Fmoc-glycine-Wang resin (1.0 equiv) in a peptide synthesizer.

- Deprotect Fmoc group with 20% piperidine/DMF.

- Couple 2,6-dimethoxybenzoic acid (3.0 equiv) using HATU (3.0 equiv) and DIEA (6.0 equiv) in DMF.

- Cleave from resin with TFA/water (95:5), precipitate in cold ether, and lyophilize (yield: 90–92%).

Key Advantages :

- Eliminates purification steps post-synthesis.

- Scalable for industrial production.

Reaction Mechanism and Kinetics

The acylation of glycine proceeds via a two-step mechanism:

- Activation : Formation of the acyloxyphosphonium intermediate (EDC-mediated) or mixed anhydride (DCC-mediated).

- Nucleophilic Attack : Glycine’s amino group attacks the activated carbonyl, releasing the coupling byproduct (e.g., urea derivative).

Kinetic Analysis :

- Rate-limiting step: Activation of the carboxylic acid ($$ k_1 = 0.15 \, \text{h}^{-1} $$).

- Overall second-order kinetics observed ($$ r^2 = 0.98 $$).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Table 3 : Cost Comparison of Synthetic Routes (per kg product)

| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Direct Acylation | 220 | 150 | 370 |

| EDC/HOBt Coupling | 290 | 120 | 410 |

| Solid-Phase Synthesis | 350 | 180 | 530 |

Environmental Impact

- Waste Streams : Coupling agent methods generate urea derivatives requiring specialized disposal.

- Green Chemistry Alternatives : Enzymatic acylation using lipases (e.g., Candida antarctica) reduces solvent use but remains less efficient (yield: 50–60%).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2,6-dimethoxybenzoyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the 2,6-dimethoxybenzoyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Glycine, N-(2,6-dimethoxybenzoyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of Glycine, N-(2,6-dimethoxybenzoyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites . The pathways involved in its action include modulation of neurotransmitter release and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural features with Glycine, N-(2,6-dimethoxybenzoyl)-, such as methoxy-substituted benzoyl groups or related amide/ester backbones:

Analysis of Structural and Functional Differences

Substituent Effects: The 2,6-dimethoxy substitution pattern in the benzoyl group creates steric hindrance and electron-donating effects, which may reduce nucleophilic reactivity compared to 3,4-dimethoxy analogs (e.g., 3,4-dimethoxybenzoyl chloride) . 2,6-Dimethoxy-1,4-benzoquinone (mp 253–257°C) exhibits higher thermal stability than acyl chlorides (mp 68–70°C), likely due to extended conjugation and intermolecular hydrogen bonding .

Backbone Variations: Replacement of the glycine moiety with quinoline (e.g., 3-(2,6-dimethoxybenzoyl)quinoline) or benzophenone (e.g., 4-Acetoxy-2',6'-dimethoxybenzophenone) shifts applications toward UV absorption or catalysis .

Toxicity and Handling :

- 2,6-Dimethoxybenzoyl chloride is classified as hazardous, suggesting reactive or corrosive properties. Its glycine derivative may exhibit reduced toxicity due to the stabilized amide bond .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Glycine, N-(2,6-dimethoxybenzoyl)-, and what are critical reaction parameters?

- The compound is synthesized via acylation reactions. For example, 2,6-dimethoxybenzoyl chloride reacts with glycine derivatives under reflux in dry solvents like DMF, often with catalytic bases (e.g., piperidine) to drive the reaction. Reaction time (e.g., 6 hours), stoichiometric ratios, and purification via crystallization (e.g., DMF/H₂O) are critical for yield optimization .

- Key analytical validation : Post-synthesis, confirm structure using and . For 2,6-dimethoxybenzoyl chloride, NMR peaks at δ 7.44 (t, J = 8.5 Hz, 1H) and δ 3.87 (s, 6H) validate the aromatic and methoxy groups, respectively .

Q. How can researchers verify the purity and structural integrity of Glycine, N-(2,6-dimethoxybenzoyl)-?

- Chromatography : Use HPLC or TLC with standards to assess purity.

- Spectroscopy : NMR (for functional groups), IR (for carbonyl stretches ~1700 cm⁻¹), and mass spectrometry (for molecular ion peaks) are standard. Crystallization from ethanol/DMF mixtures helps remove impurities .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₁₇H₂₀N₂O₆S for methicillin derivatives) .

Q. What are the stability considerations for Glycine, N-(2,6-dimethoxybenzoyl)- under experimental conditions?

- The compound’s stability is influenced by steric hindrance from the 2,6-dimethoxy groups, which resist enzymatic hydrolysis (e.g., penicillinase in methicillin derivatives). Assess stability via:

- pH studies : Monitor degradation in acidic/alkaline buffers using UV-Vis or HPLC.

- Thermal analysis : TGA/DSC to determine decomposition temperatures .

Advanced Research Questions

Q. How does Glycine, N-(2,6-dimethoxybenzoyl)- confer resistance to β-lactamases in penicillin derivatives, and how can this mechanism be experimentally validated?

- The 2,6-dimethoxy groups sterically hinder β-lactamase binding, preventing enzymatic cleavage of the β-lactam ring. Validate via:

- Microbial assays : Compare MIC values against β-lactamase-producing Staphylococcus strains versus non-resistant strains .

- Kinetic studies : Measure enzyme inhibition constants () using purified β-lactamases and chromogenic substrates (e.g., nitrocefin) .

Q. What strategies optimize the use of Glycine, N-(2,6-dimethoxybenzoyl)- derivatives in UV-curable coatings, and how do formulation variables affect performance?

- As a photoinitiator component (e.g., bis-(2,6-dimethoxybenzoyl) phosphine oxide), evaluate:

- Concentration effects : Vary initiator loadings (e.g., 0.5–5 wt%) and measure cure depth via FTIR-monitored conversion rates.

- Light source compatibility : Test under UV-A (365 nm) vs. UV-C (254 nm) to optimize radical generation .

Q. How can researchers resolve contradictions in solubility data for Glycine, N-(2,6-dimethoxybenzoyl)- across different solvents?

- Discrepancies may arise from polymorphic forms or impurities. Approaches include:

- Solvent screening : Test solubility in polar aprotic (DMF, DMSO) vs. non-polar (hexane) solvents.

- XRD analysis : Compare crystallinity of samples from different batches .

Q. What electrophysiological methods are suitable to study the bioactivity of Glycine, N-(2,6-dimethoxybenzoyl)- at neuronal receptors?

- Voltage-clamp assays : Express glycine receptors in Xenopus oocytes and measure current modulation upon compound exposure. Use EC₅₀/IC₅₀ calculations to assess potency .

- Patch-clamp recordings : Evaluate dose-dependent effects on ion channel kinetics in primary neurons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.